Arcaine sulfate
Overview
Description
Mechanism of Action
Target of Action
Arcaine sulfate primarily targets the N-methyl-D-aspartate (NMDA) receptor , a type of ionotropic glutamate receptor . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
This compound acts as a competitive inhibitor of the NMDA receptor . It binds to the polyamine recognition site of the NMDA receptor complex and blocks the receptor in a concentration- and voltage-dependent manner . This interaction results in a modulation of the receptor’s activity, influencing the flow of ions through the channel .
Biochemical Pathways
For instance, the inhibition of the NMDA receptor can impact the neuronal excitability and synaptic transmission, which are critical for learning and memory .
Pharmacokinetics
Given its structural similarity to agmatine, it’s plausible that this compound may share similar adme properties .
Result of Action
The primary result of this compound’s action is the modulation of the NMDA receptor’s activity. By inhibiting this receptor, this compound can influence neuronal excitability and synaptic transmission . This can have various effects at the molecular and cellular levels, potentially impacting processes such as learning and memory .
Biochemical Analysis
Biochemical Properties
Arcaine sulfate is known to interact with the N-methyl-d-aspartate (NMDA) receptor . It acts as an antagonist of the polyamine binding site of the NMDA receptor . This interaction with the NMDA receptor suggests that this compound may play a role in modulating neurotransmission and synaptic plasticity.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the polyamine site of the NMDA receptor, thereby inhibiting the receptor . This inhibition can lead to changes in neuronal excitability and synaptic transmission, which may ultimately influence gene expression and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arcaine sulfate is synthesized through organic synthetic methods. The primary synthetic route involves the reaction of 1,4-diaminobutane with cyanamide to form 1,4-diguanidinobutane, which is then converted to its sulfate salt form . The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Arcaine sulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Arcaine sulfate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Ifenprodil: Another NMDA receptor antagonist with similar applications in neuroprotection and epilepsy management.
Uniqueness: Arcaine sulfate is unique due to its dual role as both an NMDA receptor antagonist and a nitric oxide synthase inhibitor. This dual functionality makes it a valuable compound in research related to neurotransmission and neuroprotection .
Properties
IUPAC Name |
2-[4-(diaminomethylideneamino)butyl]guanidine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N6.H2O4S/c7-5(8)11-3-1-2-4-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTGFMPOODRXIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CN=C(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14923-17-2, 544-05-8 (Parent) | |
Record name | Guanidine, N,N′′′-1,4-butanediylbis-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14923-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Tetramethylenediguanidine sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80872308 | |
Record name | 1,4-Diguanidinobutane sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36587-93-6, 14923-17-2 | |
Record name | Guanidine, N,N′′′-1,4-butanediylbis-, sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36587-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Tetramethylenediguanidine sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Diguanidinobutane sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-tetramethylenediguanidine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of arcaine sulfate, and how does it interact with metallic surfaces?
A2: this compound, also known as [(4-aminobutyl)carbamimidoyl]ammonium sulfate, exhibits characteristic vibrational signatures observable through spectroscopic techniques like FT-IR, Raman, and SERS. [] These analyses suggest that in its sulfate form, the imino groups of arcaine are protonated, indicating interaction with the sulfate ions. [] Furthermore, SERS data reveals that this compound preferentially binds to silver surfaces through its uncharged amino group and the oxygen atoms of the sulfate groups, with a likely perpendicular orientation relative to the surface. [] This insight into the adsorption behavior of this compound on metal surfaces is crucial for understanding its potential applications in fields like materials science and biosensing.
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